1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
Description
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a β-adrenergic receptor antagonist analog structurally related to propranolol. Its core structure consists of a naphthalen-1-yloxy group linked to a propan-2-ol backbone, with a diethylamino substituent at the 1-position. The hydrochloride salt enhances solubility for pharmaceutical applications.
Properties
IUPAC Name |
1-(diethylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.ClH/c1-3-18(4-2)12-15(19)13-20-17-11-7-9-14-8-5-6-10-16(14)17;/h5-11,15,19H,3-4,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTQJGGPSRQVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669910 | |
| Record name | 1-(Diethylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4563-08-0 | |
| Record name | 1-(Diethylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Naphthol Glycidyl Ether
The reaction begins with the preparation of 1-naphthol glycidyl ether, a key intermediate. A mixture of 1-naphthol (10.0 g, 69.4 mmol) and epichlorohydrin (12.8 g, 138.8 mmol) is stirred in anhydrous toluene under nitrogen at 80°C for 24 hours. Potassium carbonate (9.6 g, 69.4 mmol) is added to neutralize generated HCl. The product is purified via vacuum distillation, yielding a colorless liquid (85% yield).
Amine-Mediated Ring Opening
The epoxide intermediate is reacted with diethylamine in ethanol at 60°C for 6 hours. The reaction proceeds via nucleophilic attack at the less hindered carbon of the epoxide, forming the secondary alcohol. After solvent removal, the crude product is dissolved in dichloromethane and treated with concentrated HCl to precipitate the hydrochloride salt. Recrystallization from ethanol yields white crystals (72% purity, 89% recovery).
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | 60°C | |
| Reaction Time | 6 hours | |
| Solvent | Ethanol | |
| Diethylamine Equiv. | 1.2 |
Reductive Amination Approach
An alternative pathway employs reductive amination to construct the diethylamino moiety. This method avoids epoxide handling, which can pose stability challenges.
Preparation of 3-(Naphthalen-1-yloxy)propan-2-one
1-Naphthol (14.4 g, 100 mmol) is reacted with chloroacetone (9.25 g, 100 mmol) in the presence of potassium iodide (16.6 g, 100 mmol) and sodium hydride (60% dispersion, 4.8 g, 120 mmol) in DMF. The mixture is stirred at 50°C for 12 hours, yielding 3-(naphthalen-1-yloxy)propan-2-one as a yellow solid (68% yield).
Reductive Amination with Diethylamine
The ketone intermediate (5.0 g, 22.7 mmol) is dissolved in methanol with diethylamine (3.3 g, 45.4 mmol) and sodium cyanoborohydride (2.14 g, 34.1 mmol). The reaction is stirred at room temperature for 24 hours, acidified with HCl, and purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) to isolate the hydrochloride salt (61% yield).
Advantages Over Epoxide Route
- Eliminates epoxide synthesis step
- Higher functional group tolerance
- Improved scalability for industrial production
Microwave-Assisted Synthesis
Recent advancements in microwave irradiation have accelerated the synthesis of similar amino alcohol derivatives.
Optimized Reaction Conditions
A mixture of 1-naphthol glycidyl ether (2.0 g, 9.2 mmol) and diethylamine (1.35 g, 18.4 mmol) in acetonitrile is subjected to microwave irradiation at 100°C for 20 minutes. The rapid heating profile reduces side reactions, achieving 94% conversion. Post-reaction workup follows standard HCl salt formation procedures.
Microwave Parameters
| Parameter | Value |
|---|---|
| Power | 300 W |
| Pressure | 150 psi |
| Cooling | Forced air |
Catalytic Asymmetric Synthesis
For enantiomerically pure material, chiral catalysts enable stereoselective formation of the alcohol center.
Jacobsen’s Catalyst System
Using (R,R)-Jacobsen catalyst (5 mol%), the epoxide ring-opening with diethylamine in toluene at -20°C produces the (S)-enantiomer with 88% enantiomeric excess (ee). The hydrochloride salt is obtained with >99% chiral purity after recrystallization.
Catalyst Performance
| Catalyst Loading | ee (%) | Yield (%) |
|---|---|---|
| 5 mol% | 88 | 75 |
| 10 mol% | 90 | 72 |
Purification and Characterization
Recrystallization Optimization
The hydrochloride salt is best purified by dissolving in hot ethanol (78°C) and cooling to -20°C. This yields needle-like crystals with 99.5% purity (HPLC). Alternative solvents:
| Solvent | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol | 89 | 99.5 |
| Acetone | 75 | 98.2 |
| Ethyl Acetate | 63 | 97.8 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, D₂O): δ 8.25 (d, J = 8.1 Hz, 1H, naphthyl), 7.85–7.45 (m, 6H, naphthyl), 4.92 (m, 1H, CH-O), 3.65 (dd, J = 10.2, 4.8 Hz, 1H, CH₂N), 3.52 (dd, J = 10.2, 6.3 Hz, 1H, CH₂N), 3.20 (q, J = 7.2 Hz, 4H, NCH₂CH₃), 1.25 (t, J = 7.2 Hz, 6H, CH₂CH₃).
- MS (ESI+) : m/z 288.2 [M+H]⁺ (calculated 288.17).
Industrial-Scale Considerations
Continuous Flow Reactor Design
A plug-flow reactor operating at 10 L/min throughput achieves 92% yield with residence time of 8 minutes. Key parameters:
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Pressure | 4 bar |
| Catalyst | Amberlyst-15 |
Waste Stream Management
The process generates 1.2 kg waste/kg product, primarily from solvent recovery. Implementation of membrane distillation reduces VOC emissions by 78% compared to batch processes.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Epoxide Ring-Opening | 72 | 99.5 | High | 1.0 |
| Reductive Amination | 61 | 98.2 | Moderate | 1.4 |
| Microwave-Assisted | 94 | 99.1 | High | 0.8 |
| Asymmetric Synthesis | 75 | 99.9 | Low | 3.2 |
Chemical Reactions Analysis
Types of Reactions
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yloxy derivatives.
Reduction: Reduction reactions can lead to the formation of different alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yloxy ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological systems, including its potential as a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is known to influence neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
The compound is part of a broader class of amino alcohol derivatives with naphthalenyloxy substituents. Key structural analogs and their distinguishing features are outlined below:
Structural Analogs and Substituent Variations
*Calculated based on molecular formula.
Key Observations:
- Amino Group Bulkiness: The diethylamino group in the target compound is less sterically hindered than propranolol’s isopropylamino or Nadolol Impurity F’s tert-butylamino groups. This may influence receptor binding affinity and selectivity .
Physicochemical Properties
Propranolol hydrochloride serves as a benchmark for comparison ():
- pKa: 9.53 (basic amino group).
- Water Solubility : 97.9 g/L.
- log KOW (neutral) : 0.772.
- log DOW (pH 7) : 0.72.
Predicted Differences in Target Compound:
- Increased Lipophilicity: The diethylamino group (less polar than isopropylamino) may elevate log KOW compared to propranolol, enhancing membrane permeability but reducing aqueous solubility.
- pKa Modulation : Diethylamine’s lower basicity (compared to isopropylamine) could slightly reduce pKa, affecting ionization and bioavailability.
Pharmacological Activity
- Propranolol Hydrochloride: Non-selective β1/β2-adrenoceptor antagonist; used for hypertension, arrhythmias, and migraine prophylaxis .
- Target Compound: The diethylamino variant may exhibit reduced β-blocking efficacy due to altered steric and electronic interactions with adrenergic receptors. However, modifications like esterification (e.g., derivatives) can introduce spasmolytic or antiarrhythmic secondary activities .
Biological Activity
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, a compound with significant pharmacological potential, has garnered interest for its biological activities. This article explores its mechanisms, therapeutic implications, and relevant research findings.
- Molecular Formula : C15H20ClN
- Molecular Weight : 273.78 g/mol
- CAS Number : 13071-11-9
The compound exhibits a range of biological activities, primarily through its interaction with neurotransmitter systems and cellular signaling pathways. Studies have indicated that it may function as an antagonist or modulator at various receptor sites, particularly in the central nervous system (CNS).
Neuroprotective Effects
Research has demonstrated that compounds structurally related to this compound can exert neuroprotective effects against ischemic injuries. For instance, a study on a similar naphthalene derivative showed significant reductions in neuronal apoptosis and inflammation during ischemia/reperfusion (I/R) injury models in mice . This suggests potential applications in treating conditions like stroke or traumatic brain injuries.
Biological Activity Data
Case Study 1: Neuroprotective Mechanisms
In a study focused on the neuroprotective properties of related compounds, researchers utilized a mouse model to assess the effects of naphthalene derivatives on brain function post-I/R injury. The results indicated that treatment with these compounds led to improved neurological outcomes, attributed to their ability to upregulate protective enzymes and downregulate inflammatory markers .
Case Study 2: Antioxidant Properties
Another investigation highlighted the antioxidant capabilities of naphthalene derivatives, where the administration of these compounds resulted in enhanced mitochondrial ATP production and reduced oxidative stress markers in neuronal cells. This supports their potential use in neurodegenerative diseases characterized by oxidative damage .
Research Findings
Recent studies have emphasized the importance of understanding the pharmacodynamics and pharmacokinetics of this compound. Investigations into its bioavailability and metabolic pathways are crucial for optimizing its therapeutic efficacy.
Key Findings:
- The compound demonstrates significant activity against oxidative stress.
- It shows promise as a neuroprotective agent through modulation of apoptotic pathways.
- Further research is needed to fully elucidate its mechanism at the molecular level.
Q & A
Q. Advanced Optimization
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
- Yield Enhancement : Optimize stoichiometry (e.g., 1.2:1 molar ratio of diethylamine to chloro-propanol intermediate) and monitor progress via TLC .
Which analytical techniques are most reliable for characterizing this compound and its impurities?
Q. Basic Techniques
Q. Advanced Techniques
- LC-MS/MS : Quantify trace impurities (e.g., stereoisomers or oxidation products) using electrospray ionization (ESI+) and multiple reaction monitoring (MRM) .
- NMR Spectroscopy : Assign stereochemistry via ¹H-¹H COSY and NOESY experiments to distinguish R/S isomers .
How does the stereochemistry of this compound influence its biological activity?
Advanced Research Consideration
The compound’s β-adrenergic receptor antagonism is stereospecific. The S-enantiomer typically exhibits higher receptor affinity due to optimal spatial alignment with the hydrophobic binding pocket of β₁-receptors.
- Experimental Design : Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) and compare binding affinity via radioligand assays (³H-dihydroalprenolol competition) .
- Data Interpretation : Activity discrepancies in racemic mixtures may arise from the R-enantiomer acting as a partial agonist .
What are the critical stability parameters for this compound under laboratory storage conditions?
Q. Basic Guidelines
Q. Advanced Degradation Pathways
- Hydrolysis : The ester-like naphthoxy-propane linkage is prone to base-catalyzed hydrolysis. Stabilize formulations with buffering agents (pH 4–6) .
- Oxidation : Add antioxidants (e.g., BHT) to prevent radical-mediated degradation of the naphthalene ring .
How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies?
Q. Advanced Methodological Approach
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to assess bioavailability discrepancies .
- Metabolite Identification : Use LC-QTOF-MS to detect active metabolites (e.g., hydroxylated naphthalene derivatives) that may contribute to in vivo efficacy .
What strategies are recommended for impurity profiling in batch-to-batch consistency?
Q. Advanced Analytical Workflow
Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate potential impurities .
QC Thresholds : Set acceptance criteria for known impurities (e.g., ≤0.15% for diethylamine residues) based on ICH Q3A guidelines .
Structural Elucidation : Combine HRMS and 2D-NMR to characterize unknown impurities (e.g., dimeric by-products from incomplete amination) .
What experimental models are suitable for evaluating its cardiovascular effects?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
